(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a unique cyclopenta[a]phenanthrene structure, making it a subject of interest in organic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multi-step organic reactions. The process often starts with the construction of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation, selective oxidation, and chromatographic purification. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: SOCl2, PBr3.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural hormones and steroids makes it a candidate for drug development, particularly in the treatment of hormonal disorders and inflammatory diseases.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in binding to receptors and enzymes, modulating their activity. This compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- (8S,9S,10R,13S,14S,17S)-17-ethanethioyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
Uniqueness
The uniqueness of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
58211-57-7 |
---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O4/c1-18-6-5-11(20)7-10(18)8-13(21)16-12-3-4-15(23)19(12,2)9-14(22)17(16)18/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14+,16+,17-,18-,19-/m0/s1 |
InChI Key |
CQUBIKORFIDREA-RBNPYNHYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)O)O |
Origin of Product |
United States |
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